molecular formula C16H18N2 B2641639 N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline CAS No. 1281414-17-2

N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline

Cat. No.: B2641639
CAS No.: 1281414-17-2
M. Wt: 238.334
InChI Key: APODFCDDRZHIBV-UHFFFAOYSA-N
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Description

N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Chemical Reactions Analysis

Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Fluorescent Thermometer Development

A study by Cheng Cao et al. (2014) explores the development of a ratiometric fluorescent thermometer using a dye that exhibits unusual intensification of fluorescence with increasing temperature. This finding is leveraged to detect temperature variations ratiometrically, demonstrating the potential of N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline derivatives in temperature-sensitive fluorescent applications (Cao et al., 2014).

Synthesis and Antibacterial Activity

Another study focuses on the synthesis of N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline schiff bases, examining their in vitro antibacterial activity and in silico study towards cancer and malarial proteins. This research highlights the multifunctional lead property of these compounds, suggesting their potential as antibacterial agents and in drug development for cancer and malaria (S. PradeepP. et al., 2015).

Organometallic Chemistry and Polymerization Catalysts

The preparation of phosphine-amido hafnium and zirconium complexes for olefin polymerization is detailed in research by S. Jun et al. (2013). These complexes, derived from aniline and tetrahydroquinoline derivatives, exhibit significant potential in catalyzing olefin polymerization, underlining the role of these derivatives in advancing polymer science and material engineering (Jun et al., 2013).

Catalytic Reactions and Synthesis

J. Brunet et al. (2004) report the first platinum-catalyzed hydroamination of ethylene with aniline, leading to the formation of N-ethylaniline and 2-methylquinoline. This study illustrates the catalytic capabilities of platinum complexes with anilines, contributing to the development of new synthetic pathways in organic chemistry (Brunet et al., 2004).

Julolidine Synthesis

The synthesis of julolidines using benzotriazole methodology, as explored by A. Katritzky et al. (1996), showcases the versatility of tetrahydroquinoline derivatives in organic synthesis. This research provides valuable insights into the synthesis of complex organic structures, which can have implications in material science and medicinal chemistry (Katritzky et al., 1996).

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-18H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APODFCDDRZHIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CNC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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